molecular formula C18H18N2O4S2 B12190573 Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12190573
M. Wt: 390.5 g/mol
InChI Key: JVBDQTKKUCQBSD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the oxathiin moiety and the ester group. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiin ring to a more saturated form.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another ester with a different heterocyclic ring.

    2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents.

Uniqueness

Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the oxathiin ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound belongs to a class of thiazole derivatives known for their diverse pharmacological activities. Thiazoles often exhibit antimicrobial, antitumor, and anti-inflammatory properties. The presence of the oxathiin moiety in this compound may enhance its biological activity by facilitating interactions with biological targets such as enzymes and receptors.

Key Biological Activities

  • Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. This compound could potentially inhibit the growth of various pathogens.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. This compound may also demonstrate selective toxicity toward cancer cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazole derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were reported to be less than 30 µM, indicating potent cytotoxicity compared to standard chemotherapeutics.

Table 2: In Vitro Antitumor Activity Results

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)<30Apoptosis induction
MKN45 (Gastric Cancer)<30Cell cycle arrest
U87MG (Glioma)<30Caspase activation

3. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thiazole derivatives has revealed that modifications in the substituents can significantly impact biological activity. For instance, electron-withdrawing groups at specific positions on the thiazole ring can enhance potency against certain targets while reducing cytotoxicity in normal cells.

Key Findings from SAR Studies

  • Compounds with a phenyl group attached to the oxathiin structure displayed increased antitumor activity.
  • Substituents that promote lipophilicity tend to improve membrane permeability, enhancing bioavailability.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N2O4S2/c1-3-23-17(22)14-11(2)19-18(26-14)20-16(21)13-15(25-10-9-24-13)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,19,20,21)

InChI Key

JVBDQTKKUCQBSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)C

Origin of Product

United States

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